molecular formula C10H11N3O2 B13102651 Ethyl 2-(imidazo[1,2-a]pyrazin-2-yl)acetate

Ethyl 2-(imidazo[1,2-a]pyrazin-2-yl)acetate

Cat. No.: B13102651
M. Wt: 205.21 g/mol
InChI Key: PKOVHOUVJMLSDY-UHFFFAOYSA-N
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Description

Ethyl 2-(imidazo[1,2-a]pyrazin-2-yl)acetate is a heterocyclic compound that features an imidazo[1,2-a]pyrazine core This structure is known for its diverse pharmacological activities and is a significant scaffold in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(imidazo[1,2-a]pyrazin-2-yl)acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-amino-2-sulfanylideneacetate with triethyloxonium hexafluorophosphate to form ethyl 2-(ethylsulfanyl)-2-iminoacetate. This intermediate is then reacted with 3-amino-1,1,1-trifluoropropan-2-one hydrochloride to yield the desired imidazo[1,2-a]pyrazine derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. These methods would typically employ batch or continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(imidazo[1,2-a]pyrazin-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction might yield an alcohol derivative.

Scientific Research Applications

Ethyl 2-(imidazo[1,2-a]pyrazin-2-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(imidazo[1,2-a]pyrazin-2-yl)acetate involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in disease processes. For example, it might inhibit kinases or other signaling molecules, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(imidazo[1,2-a]pyrazin-2-yl)acetate is unique due to its specific substitution pattern and the resulting biological activities. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in drug discovery and development.

Biological Activity

Ethyl 2-(imidazo[1,2-a]pyrazin-2-yl)acetate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic areas. This article explores the compound's synthesis, biological activity, and relevant research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of imidazo[1,2-a]pyrazine derivatives with ethyl acetate under appropriate conditions. The imidazo[1,2-a]pyrazine scaffold is known for its versatility in producing bioactive compounds.

Anticancer Properties

Research indicates that imidazo[1,2-a]pyrazine derivatives exhibit significant anticancer activities. For example, a study demonstrated that derivatives with specific substitutions at the C-6 and C-8 positions showed potent antiproliferative effects against various cancer cell lines through mechanisms such as kinase inhibition and anti-angiogenic properties .

Table 1: Anticancer Activity of Imidazo[1,2-a]pyrazine Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
1-(Imidazo[1,2-a]pyrazin-6-yl)-3-(4-methoxyphenyl)ureaNSCLC-N6-L16Not specifiedReactivation of TP53
This compoundMCF7 (Breast Cancer)TBDCDK9 inhibition
3cHCT116 (Colorectal Cancer)6.66CDK9 inhibition

Mechanistic Insights

The biological activity of this compound has been linked to its ability to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Compounds derived from imidazo[1,2-a]pyrazine have shown IC50 values as low as 0.16 µM against CDK9 . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells.

Case Studies

Several studies have focused on the biological evaluation of imidazo[1,2-a]pyrazine derivatives:

  • Study on CDK9 Inhibitors : A series of imidazo[1,2-a]pyrazines were synthesized and evaluated for their cytotoxicity against breast and colorectal cancer cell lines. The results indicated a strong correlation between CDK9 inhibitory activity and cytotoxicity .
  • Aurora Kinase Inhibition : Another study highlighted the dual inhibition of Aurora-A and FLT3 kinases by certain imidazo derivatives, suggesting a broader therapeutic potential in treating various cancers .

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

ethyl 2-imidazo[1,2-a]pyrazin-2-ylacetate

InChI

InChI=1S/C10H11N3O2/c1-2-15-10(14)5-8-7-13-4-3-11-6-9(13)12-8/h3-4,6-7H,2,5H2,1H3

InChI Key

PKOVHOUVJMLSDY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CN2C=CN=CC2=N1

Origin of Product

United States

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